molecular formula C4H8Cl2O2 B017383 1,4-Dichlorobutane-2S-3S-diol CAS No. 139165-54-1

1,4-Dichlorobutane-2S-3S-diol

Cat. No.: B017383
CAS No.: 139165-54-1
M. Wt: 159.01 g/mol
InChI Key: SAUBRJOIKMVSRU-QWWZWVQMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dichlorobutane-2S-3S-diol can be synthesized through several methods. One common synthetic route involves the chlorination of butane-2,3-diol. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to ensure the selective formation of the 2S,3S-diol.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are carried out in specialized reactors designed to handle the exothermic nature of the chlorination reaction. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Dichlorobutane-2S-3S-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Dichlorobutane-2S-3S-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Dichlorobutane-2S-3S-diol involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The specific pathways and targets involved depend on the type of reaction and the reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific chiral configuration, which can lead to different reactivity and selectivity in chemical reactions compared to its enantiomer or racemic mixture. The presence of chlorine atoms also imparts distinct chemical properties compared to similar compounds with different halogens .

Properties

IUPAC Name

(2S,3S)-1,4-dichlorobutane-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8Cl2O2/c5-1-3(7)4(8)2-6/h3-4,7-8H,1-2H2/t3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAUBRJOIKMVSRU-QWWZWVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(CCl)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H](CCl)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426728
Record name 1,4-Dichlorobutane-2S-3S-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139165-54-1
Record name 1,4-Dichlorobutane-2S-3S-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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